Field: Medicine and Agriculture.
Application: Oxadiazoles, including 1,2,5-Oxadiazole, have been used in medicine and agriculture.
Results: It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties.
Field: Material Science.
Application: Oxadiazoles, including 1,2,5-Oxadiazole, have been utilized as high energy molecules or energetic materials.
Field: Medicine
Application: Oxadiazoles have been found to exhibit anticancer properties
Methods: The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific oxadiazole compound being used
Application: Oxadiazoles have been found to exhibit antiviral properties
Methods: The specific methods of application or experimental procedures would depend on the specific virus being treated and the specific oxadiazole compound being used
Application: Oxadiazoles have been found to exhibit antidiabetic properties
Methods: The specific methods of application or experimental procedures would depend on the specific type of diabetes being treated and the specific oxadiazole compound being used
Field: Medicine and Agriculture
Application: Oxadiazoles have been found to exhibit antifungal properties
Methods: The specific methods of application or experimental procedures would depend on the specific fungus being treated and the specific oxadiazole compound being used
Field: Medicine.
Application: Oxadiazoles have been found to exhibit antimicrobial properties.
1,2,5-Oxadiazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C₄H₂N₂O₅, with an average mass of approximately 158.069 Da. This compound features two carboxylic acid groups at the 3 and 4 positions of the oxadiazole ring, which contribute to its chemical reactivity and potential biological activity. The unique structure of 1,2,5-oxadiazole derivatives allows for a variety of substitutions and modifications, making them of significant interest in medicinal chemistry and materials science .
Compounds containing the oxadiazole ring have been reported to exhibit a broad spectrum of biological activities. These include:
Synthesis of 1,2,5-oxadiazole-3,4-dicarboxylic acid can be achieved through several methods:
The unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid lend it to various applications:
Interaction studies involving 1,2,5-oxadiazole-3,4-dicarboxylic acid have focused on its binding affinity with various biological targets. Preliminary studies suggest that derivatives may interact with enzymes involved in metabolic pathways or cellular signaling mechanisms. Further research is necessary to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Oxadiazole derivative | Exhibits different biological activities |
| Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | Ester derivative | Enhanced solubility and potential for drug formulation |
| 5-Aryl-1,3,4-oxadiazoles | Related oxadiazole structure | Broader range of biological activities |
These compounds highlight the versatility of the oxadiazole core while emphasizing the unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid due to its specific functional groups and structural configuration .
The parent furazan ring (1,2,5-oxadiazole) was first synthesized in the 19th century via cyclization of glyoxime derivatives under thermal or acidic conditions. However, the dicarboxylic acid variant emerged later, likely through oxidative functionalization or direct synthesis from pre-functionalized precursors.
Key synthetic pathways include:
The compound’s commercial availability (CAS 48113-77-5) as a bioactive small molecule underscores its modern relevance, though specific discovery dates remain undocumented in publicly accessible literature.
1,2,5-Oxadiazole-3,4-dicarboxylic acid belongs to the furazan family, distinct from other oxadiazole isomers (e.g., 1,2,4-oxadiazole and 1,3,4-oxadiazole). Its structural attributes include:
| Feature | Description |
|---|---|
| Ring System | Aromatic five-membered ring with alternating single and double bonds. |
| Heteroatoms | Oxygen at position 1, nitrogen at positions 2 and 5. |
| Substituents | Carboxylic acid groups at positions 3 and 4. |
| Electron Density | Polarized due to electron-withdrawing COOH groups and heteroatom arrangement. |
| Property | 1,2,5-Oxadiazole | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
|---|---|---|---|
| Stability | High (thermally stable) | Moderate (hydrolysis-prone) | High (used in drug design) |
| Biological Activity | Limited reported data | Antimicrobial, anticancer | Antitubercular, anti-inflammatory |
| Reactivity | Carboxylic acid-driven | Amide/ester bioisosterism | Cyclization to fused rings |
1,2,5-Oxadiazole-3,4-dicarboxylic acid serves as a versatile building block:
Despite limited direct biological data, the compound’s derivatives show promise:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic or neutral conditions | 70–85% | |
| Cyclodehydration | POCl₃, glyoxime derivatives | 60–75% | |
| Carboxylation | CO₂ insertion into furazan precursors | 50–60% |
Note: Yields are approximate and depend on substrate purity and reaction optimization.
| Derivative | Application | Synthesis Pathway |
|---|---|---|
| 3,4-Dicarboxamide | Anticancer agents | Amide coupling with amines |
| Methylene-Bridged | Coordination complexes | Condensation with formaldehyde |
| Ester Analogues | Prodrugs | Esterification with alcohols |
1,2,5-Oxadiazole-3,4-dicarboxylic acid represents a heterocyclic compound with the molecular formula C₄H₂N₂O₅ and a molecular weight of 158.07 daltons [1]. The compound is characterized by a five-membered oxadiazole ring featuring two nitrogen atoms and one oxygen atom, with carboxylic acid groups positioned at the 3 and 4 positions of the ring structure [1].
Crystal structure analysis of related 1,2,5-oxadiazole derivatives reveals fundamental geometric parameters. The oxadiazole ring demonstrates planarity with minimal deviation from the least-squares plane, typically showing deviations of less than 0.007 Ångstroms for carbon atoms [2]. The characteristic bond lengths within the 1,2,5-oxadiazole framework include carbon-nitrogen double bonds ranging from 1.304 to 1.329 Ångstroms, which are consistent with typical carbon-nitrogen double bond lengths in substituted oxadiazole cycles [2].
X-ray diffraction studies of oxadiazole polymers demonstrate that most oxadiazole-containing compounds exhibit amorphous characteristics rather than crystalline patterns [3]. The X-ray diffraction patterns show no dramatic increase in crystallinity despite the presence of the rigid oxadiazole ring structure [3]. This amorphous nature contributes to the excellent solubility properties observed in organic solvents for these heterocyclic compounds [3].
The crystallographic data for related oxadiazole systems reveals unit cell dimensions and space group information that provides insight into the solid-state packing arrangements. For instance, similar oxadiazole derivatives crystallize in monoclinic crystal systems with space groups such as C2/c or P21/n [4]. The dihedral angles between the oxadiazole ring and adjacent aromatic substituents typically range from 5 to 13 degrees, indicating slightly strained molecular conformations [5] [4].
Bond length analysis shows that the nitrogen-oxygen bonds within the 1,2,5-oxadiazole ring typically measure between 1.365 and 1.419 Ångstroms, falling within the expected range for 1,2,5-oxadiazole structures [2]. The carbon-carbon bond within the ring measures approximately 1.420 to 1.438 Ångstroms, consistent with partial double bond character due to aromatic delocalization [6] [7].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1,2,5-oxadiazole-3,4-dicarboxylic acid. The ¹H nuclear magnetic resonance spectrum of oxadiazole derivatives typically exhibits characteristic chemical shifts that confirm the heterocyclic structure [8]. For related oxadiazole compounds, the chemical shifts observed in the ¹H nuclear magnetic resonance spectra are consistent with the expected positions of protons in the oxadiazole ring and adjacent functional groups [8].
¹³C nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the carbon atoms within the oxadiazole ring system. The carbon signals for 1,2,5-oxadiazole derivatives typically appear in the range of 115 to 167 parts per million [9] [10]. Specifically, heterocyclic carbon atoms show chemical shifts around 115.36 parts per million for carbon atoms adjacent to nitrogen-oxygen functionality, while carbon atoms bearing carboxylic acid substituents appear at approximately 157.31 parts per million [10].
The nuclear magnetic resonance characterization demonstrates the structural integrity of the synthesized compounds through consistent chemical shift patterns. Heteronuclear multiple bond correlation experiments enable unambiguous assignment of carbon atoms within the oxadiazole framework, confirming the connectivity and substitution patterns [10].
Infrared spectroscopy serves as a fundamental technique for characterizing 1,2,5-oxadiazole-3,4-dicarboxylic acid and related derivatives. The infrared spectra of oxadiazole compounds exhibit characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [8] [11].
The carbon-nitrogen stretching vibrations typically appear in the range of 1600 to 1650 wavenumbers, representing a diagnostic feature for oxadiazole ring identification [8] [11]. Specifically, strong infrared bands at 1681 wavenumbers correspond to carbon-nitrogen stretching vibrations indicative of oxadiazole ring formation [11]. Additional characteristic bands appear at 1274 wavenumbers, corresponding to carbon-oxygen-carbon stretching vibrations within the heterocyclic system [11].
For 1,2,5-oxadiazole derivatives, infrared spectroscopy reveals fundamental vibrational modes including carbon-hydrogen stretching vibrations around 3140 wavenumbers and in-plane ring vibrations at 1418, 1316, and 1006 wavenumbers [12]. The characteristic absorption patterns provide fingerprint identification for the oxadiazole heterocycle and confirm successful synthesis of target compounds [8].
Carboxylic acid functionality present in 1,2,5-oxadiazole-3,4-dicarboxylic acid contributes additional infrared absorption features, including broad oxygen-hydrogen stretching vibrations typically observed around 2500 to 3300 wavenumbers and carbonyl stretching vibrations near 1700 wavenumbers.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 1,2,5-oxadiazole-3,4-dicarboxylic acid. The molecular ion peak appears at mass-to-charge ratio 158, corresponding to the molecular weight of the target compound [1].
Electron ionization mass spectrometry of oxadiazole derivatives reveals characteristic fragmentation patterns involving ring cleavage reactions [13]. The fragmentation behavior depends on the substitution pattern and the nature of substituents attached to the oxadiazole ring [13]. For 1,2,5-oxadiazole derivatives, mass spectrometric studies demonstrate that the molecular ion often serves as the base peak in the spectrum [10].
Fragmentation studies using deuterated analogues provide insight into the decomposition mechanisms of oxadiazole compounds [10]. The mass spectrometric behavior reveals that ring opening reactions constitute major fragmentation pathways, with the formation of characteristic fragment ions that maintain portions of the original heterocyclic structure [10].
High-resolution mass spectrometry enables precise molecular formula determination and confirms the elemental composition of 1,2,5-oxadiazole-3,4-dicarboxylic acid. Electrospray ionization techniques facilitate the detection of molecular ion species and provide complementary information to electron ionization approaches [11].
Frontier molecular orbital analysis provides fundamental insight into the electronic structure and reactivity patterns of 1,2,5-oxadiazole-3,4-dicarboxylic acid. Density functional theory calculations reveal the energy levels and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital states [14] [15].
The highest occupied molecular orbital for 1,2,5-oxadiazole derivatives typically exhibits distribution throughout the entire molecular framework, with the exception of oxygen and hydrogen atoms [14]. This electron density distribution suggests the role of the highest occupied molecular orbital as an electron donor in chemical reactions [14]. The orbital energy calculations indicate that the highest occupied molecular orbital levels for oxadiazole compounds range from approximately -5.6 to -8.4 electron volts, depending on the substitution pattern [16] [17] [18].
The lowest unoccupied molecular orbital demonstrates widespread distribution, primarily centered on electron-deficient regions of the molecule [14]. For 1,2,5-oxadiazole systems, the lowest unoccupied molecular orbital energy typically ranges from -1.0 to -2.6 electron volts [17] [18]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the electronic stability and optical properties of the compound [15] [17].
Density functional theory calculations using the B3LYP functional with 6-311G basis sets reveal that 1,2,5-oxadiazole derivatives possess characteristic electronic properties that distinguish them from other oxadiazole isomers [15]. The molecular orbital analysis demonstrates that the nitrogen atoms within the oxadiazole ring significantly influence the electronic structure through their electron-withdrawing effects [15].
Density functional theory calculations provide comprehensive electronic structure information for 1,2,5-oxadiazole-3,4-dicarboxylic acid using various computational methods and basis sets [14] [19] [16] [15]. The B3LYP functional combined with 6-311++G(d,p) basis sets represents a widely employed computational approach for oxadiazole derivative studies [14] [19].
Geometry optimization calculations reveal the equilibrium molecular structure and confirm the planarity of the oxadiazole ring system [19] [15]. The calculated bond lengths and bond angles demonstrate excellent agreement with experimental crystallographic data, validating the computational methodology [19]. Density functional theory calculations predict carbon-nitrogen bond lengths of approximately 1.30 to 1.37 Ångstroms and nitrogen-oxygen bond lengths near 1.37 to 1.42 Ångstroms [19].
Electronic properties calculated through density functional theory include vertical excitation energies, ionization potentials, and electron affinities [16] [15]. The calculations reveal that 1,2,5-oxadiazole possesses a vertical excitation energy of approximately 5.55 electron volts for the π-π* transition and 4.7 electron volts for the n-π* transition [20]. These values correlate well with experimental ultraviolet-visible spectroscopic measurements [20].
Density functional theory calculations provide insight into the chemical reactivity of 1,2,5-oxadiazole-3,4-dicarboxylic acid through the calculation of global reactivity descriptors including electronegativity, hardness, softness, and electrophilicity index [15]. These parameters enable prediction of chemical behavior and facilitate the design of synthetic strategies for derivative preparation [15].
Thermodynamic properties calculated using density functional theory include formation enthalpies, free energies, and thermal corrections [16] [15]. The calculated thermodynamic data demonstrate that 1,2,5-oxadiazole derivatives possess favorable formation energies, indicating their thermodynamic stability under standard conditions [16].
The tautomerism and resonance stabilization phenomena in 1,2,5-oxadiazole-3,4-dicarboxylic acid contribute significantly to its structural and chemical properties. Oxadiazole compounds exhibit various tautomeric forms that influence their stability and reactivity patterns [21] [22].
Constitutional isomers and tautomers of oxadiazole derivatives have been extensively studied using computational methods [21]. Each constitutional isomer can exist in multiple tautomeric forms, including different nitrogen-hydrogen and oxygen-hydrogen rotameric configurations [21]. The relative stability of these tautomeric forms depends on factors such as ring strain, electronic stabilization, and environmental conditions [21].
The 1,2,5-oxadiazole ring system demonstrates enhanced stability compared to other oxadiazole isomers due to favorable electronic delocalization [23]. Stability studies indicate that 1,3,4-oxadiazole exhibits higher stability than 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole in comparative analyses [23]. However, within the 1,2,5-oxadiazole family, the dicarboxylic acid derivative benefits from additional stabilization through hydrogen bonding interactions and electron delocalization.
Aromatic stabilization energy calculations reveal the extent of π-electron delocalization within the oxadiazole ring system [23]. Nucleus-independent chemical shift values provide quantitative measures of aromaticity, confirming the aromatic character of the 1,2,5-oxadiazole heterocycle [23]. The aromaticity indices demonstrate that oxadiazole systems maintain significant aromatic stabilization despite the presence of heteroatoms [21].
Resonance stabilization in 1,2,5-oxadiazole-3,4-dicarboxylic acid involves the delocalization of π-electrons across the heterocyclic ring and the carboxylic acid substituents. The carboxylic acid groups participate in resonance interactions that extend the conjugated system and contribute to overall molecular stability [24]. The electron-withdrawing nature of the carboxylic acid groups influences the electron density distribution within the oxadiazole ring, affecting both chemical reactivity and physical properties.
Tautomeric equilibria in oxadiazole derivatives can be influenced by solvent effects, temperature, and the presence of hydrogen bonding interactions [25] [22]. Computational studies using implicit solvation models demonstrate that aqueous environments can stabilize specific tautomeric forms through favorable hydrogen bonding interactions [21]. The presence of external hydroxyl or thiol groups in related oxadiazole derivatives shows enhanced stability in aqueous solution compared to gas-phase calculations [21].
The cyclization of dicarbohydrazide precursors represents one of the most direct approaches for synthesizing 1,2,5-oxadiazole-3,4-dicarboxylic acid . This methodology involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with hydrochloric acid under reflux conditions . The process proceeds through a dehydrative cyclization mechanism wherein the hydrazide groups undergo intramolecular condensation to form the oxadiazole ring system while simultaneously incorporating the carboxylic acid functionalities.
The reaction typically requires reflux conditions at temperatures ranging from 100-120°C for 2-3 hours, yielding the desired dicarboxylic acid product in moderate to good yields (60-75%) . This approach offers the advantage of being a straightforward one-pot synthesis that directly incorporates the required functional groups. However, the method necessitates the prior preparation and isolation of the dicarbohydrazide starting material, which adds an additional synthetic step to the overall process.
The mechanism involves initial protonation of the hydrazide nitrogen atoms by hydrochloric acid, followed by intramolecular nucleophilic attack and subsequent elimination of water molecules. The regioselectivity of this cyclization is generally high, favoring the formation of the 1,2,5-oxadiazole isomer over alternative regioisomers.
The oxidative conversion of 3,4-dimethyl-1,2,5-oxadiazole to the corresponding dicarboxylic acid represents a well-established synthetic route that has been extensively studied [2] [3]. This methodology employs potassium permanganate as the primary oxidizing agent in sulfuric acid medium under reflux conditions .
The oxidation process proceeds through a stepwise mechanism wherein the methyl groups are sequentially oxidized to carboxylic acid functionalities [3]. Potassium permanganate oxidizes 3,4-dimethylfurazan first to methylfurazancarboxylic acid and then to furazandicarboxylic acid [3]. The reaction typically requires heating at 150-200°C for 2-6 hours, achieving yields of 65-80% .
Recent developments in process safety have led to improved protocols for this oxidation. A continuous flow process was developed for the synthesis of 3,4-dimethyl-1,2,5-oxadiazole to mitigate potential safety risks associated with the thermal instability of starting materials [2]. The highly exothermic oxidation process has been optimized through portion-wise addition of potassium permanganate to avoid accumulation of reactive chemicals [2]. The developed process was successfully scaled up to afford 93.52 kg of the corresponding carboxylate salt to support industrial production [2].
The oxidation selectivity is generally high, with the permanganate selectively attacking the methyl substituents while leaving the oxadiazole ring intact. The reaction conditions must be carefully controlled to prevent over-oxidation or decomposition of the heterocyclic core.
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of oxadiazole derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields [4] [5] [6] [7]. This technology enables rapid heating and precise temperature control, leading to improved synthetic outcomes compared to conventional heating methods [5].
One notable study demonstrated the synthesis of 1,3,4-oxadiazole derivatives through microwave irradiation at 180 W for 3-6 minutes, with pulse rates of 30 seconds each, yielding quantitative products with excellent purities [6]. The microwave-assisted method showed significant increases in yields with shorter reaction times compared to conventional methods [6].
The advantages of microwave-assisted synthesis include enhanced reaction rates, higher yields, improved purity, ease of work-up procedures, and environmentally friendly reaction conditions [6]. The technology is particularly beneficial for reactions involving thermally unstable compounds, as the rapid heating minimizes decomposition pathways [5].
Flow chemistry has revolutionized the synthesis of oxadiazole derivatives by providing continuous, scalable, and safer synthetic processes [8] [9] [10]. This technology offers precise control over reaction parameters, improved heat and mass transfer, and the ability to integrate multiple synthetic steps into a single continuous process [8].
A particularly noteworthy development is the continuous flow synthesis of 1,3,4-oxadiazoles via iodine-mediated oxidative cyclization [8]. This approach utilizes a heated packed-bed reactor filled with solid potassium carbonate as a base, using dimethyl sulfoxide as solvent. The flow method generates target heterocycles within short residence times of 10 minutes and yields up to 93% [8].
The flow process has been successfully scaled up to achieve productivity rates of 34 mmol/h [8]. The integration of in-line quenching and extraction steps reduces the risk of contact with toxic and corrosive reagents while eliminating tedious unit operations [8]. Additionally, the implementation of in-line chromatographic purification provides desired products in high yields while integrating additional purification steps and increasing overall process efficiency [8].
For 1,2,4-oxadiazole synthesis, a multistep continuous microreactor sequence has been developed [9]. This approach involves the conversion of arylnitriles to amidoximes followed by cyclization, all within a continuous flow system [9]. The process operates at elevated temperatures (150-200°C) with precise residence time control, enabling the synthesis of diverse oxadiazole derivatives [9].
Industrial-scale production of 1,2,5-oxadiazole-3,4-dicarboxylic acid requires comprehensive optimization strategies that address scale-up challenges, process safety, economic considerations, and environmental impact [2] [11]. The transition from laboratory-scale synthesis to industrial production necessitates careful evaluation of multiple factors including reactor design, heat management, waste minimization, and regulatory compliance.
| Parameter | Batch Process | Flow Process | Optimization Strategy |
|---|---|---|---|
| Scale-up Factor | 1-10 kg batches | Continuous operation | Reactor design optimization |
| Production Rate | 0.5-2 kg/day | 10-50 kg/day potential | Process intensification |
| Energy Efficiency | Moderate | High | Heat integration |
| Waste Reduction | Limited | Significant improvement | Solvent recovery systems |
| Process Safety | Requires careful handling | Enhanced safety protocols | Automated control systems |
| Cost Effectiveness | Higher labor costs | Reduced operational costs | Process integration |
The development of safer industrial processes has been particularly important given the energetic nature of many oxadiazole compounds [2]. Rigorous process safety evaluations have revealed potential safety risks associated with highly energetic compounds and the high exothermicity of oxidation reactions [2]. To address these challenges, continuous flow processes have been developed to mitigate safety risks associated with thermal instability of starting materials and products [2].
Industrial production optimization also involves the development of alternative product forms to enhance safety and handling characteristics. For example, the desired product can be isolated as N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate to avoid handling potentially explosive carboxylic acid in solid form [2]. This approach enables safer storage, transportation, and subsequent processing of the materials.
Process intensification strategies focus on maximizing productivity while minimizing resource consumption. The implementation of heat integration systems allows for efficient energy utilization, while solvent recovery systems reduce waste generation and operating costs. Automated control systems enhance process reproducibility and safety by maintaining optimal operating conditions and providing rapid response to process deviations.
Retrosynthetic analysis of 1,2,5-oxadiazole-3,4-dicarboxylic acid reveals multiple viable synthetic pathways, each offering distinct advantages and limitations [12] [13] [14]. The strategic design of synthetic routes requires careful consideration of starting material availability, reaction efficiency, scalability, and economic factors.
The primary retrosynthetic disconnections for 1,2,5-oxadiazole-3,4-dicarboxylic acid include: (1) direct cyclization approaches from dihydrazide precursors, (2) oxidative functionalization of pre-formed oxadiazole cores, and (3) ring-forming reactions from acyclic precursors [12] [13].
| Retrosynthetic Strategy | Key Disconnection | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization Route | Hydrazide cyclization | Dicarbohydrazides | Direct assembly | Requires pre-formed hydrazides |
| Oxidation Route | Methyl to carboxyl | 3,4-Dimethyl derivative | Well-established chemistry | Harsh oxidative conditions |
| Ring Formation | C-N bond formation | Dicarbonyl compounds | Convergent approach | Multiple steps required |
| Flow Synthesis | Continuous assembly | Simple building blocks | Scalable process | Equipment investment |
The optimal pathway selection depends on the intended scale of production and available infrastructure. For research-scale synthesis, the cyclization route offers simplicity and direct access to the target compound. For industrial applications, the oxidation route provides robustness and scalability, particularly when implemented using flow chemistry technologies [14].
Modern pathway design increasingly incorporates green chemistry principles, emphasizing atom economy, renewable feedstocks, and minimal waste generation [14]. The development of one-pot synthesis protocols reduces the number of purification steps and improves overall process efficiency [14]. Additionally, the integration of in-line analytical monitoring enables real-time optimization and quality control [14].
Strategic considerations for pathway design also include the evaluation of alternative synthetic equivalents and protecting group strategies. The use of N-isocyaniminotriphenylphosphorane has emerged as a versatile reagent for oxadiazole synthesis, enabling direct access to 2,5-disubstituted derivatives from carboxylic acids [14]. This approach offers significant advantages in terms of step economy and functional group tolerance [14].
| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of Dicarbohydrazide Precursors | 1,2,5-Oxadiazole-3,4-dicarbohydrazide | Hydrochloric acid | Reflux conditions | 60-75 | Direct cyclization approach | Requires pre-formed hydrazide |
| Oxidation of 3,4-Dimethyl-1,2,5-oxadiazole | 3,4-Dimethyl-1,2,5-oxadiazole | Potassium permanganate/Sulfuric acid | Reflux in sulfuric acid medium | 65-80 | Well-established oxidation method | Harsh reaction conditions |
| Potassium Permanganate Oxidation | 3,4-Dimethylfurazan | KMnO₄ in H₂SO₄ | 150-200°C, 2-6 hours | 70-85 | High regioselectivity | Strong oxidizing conditions |
| Cyclization with Hydrochloric Acid | Dicarbohydrazide derivatives | HCl under reflux | Reflux, 2-3 hours | 55-70 | Simple procedure | Moderate yields |
| Method | Technology | Temperature (°C) | Time | Yield (%) | Productivity | Benefits |
|---|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation | 150-250 | 3-10 minutes | 75-90 | High throughput | Reduced reaction time, improved yields |
| Flow Chemistry Approach | Continuous flow reactor | 80-120 | 10-30 minutes | 80-93 | 34 mmol/h reported | Continuous production, safer handling |
| Continuous Flow Oxidation | Packed-bed flow reactor | 100-150 | 5-15 minutes | 85-95 | Scalable process | In-line purification possible |
| Microwave-Enhanced Cyclization | MW-assisted cyclization | 180-200 | 2-5 minutes | 82-88 | Rapid synthesis | Energy efficient, clean conditions |
| Parameter | Batch Process | Flow Process | Optimization Strategy |
|---|---|---|---|
| Scale-up Factor | 1-10 kg batches | Continuous operation | Reactor design optimization |
| Production Rate | 0.5-2 kg/day | 10-50 kg/day potential | Process intensification |
| Energy Efficiency | Moderate | High | Heat integration |
| Waste Reduction | Limited | Significant improvement | Solvent recovery systems |
| Process Safety | Requires careful handling | Enhanced safety protocols | Automated control systems |
| Cost Effectiveness | Higher labor costs | Reduced operational costs | Process integration |